Compound Description: 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide (compound 3 in the paper) was synthesized as a prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide (compound 2 in the paper). [] After oral administration to rats, compound 3 is absorbed intact and metabolized to yield plasma concentrations of the anti-inflammatory agent 2, similar to those obtained following an equivalent dose of the established prodrug 5-methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide (compound 1 in the paper). []
Relevance: This compound is structurally related to 3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methylisoxazole-4-carboxamide as both share a core 5-methylisoxazole-4-carboxamide structure. They differ in the substituents at the 3-position of the isoxazole ring and the structure of the carboxamide side chain. []
Compound Description: 2-Cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide (compound 2 in the paper) is an anti-inflammatory agent. [] This compound exhibits antiarthritic activity. [] 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide (compound 3 in the paper) and 5-methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide (compound 1 in the paper) act as prodrugs, metabolizing to yield 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide in plasma. []
Relevance: Although not directly containing an isoxazole ring, 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide is related to 3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methylisoxazole-4-carboxamide through its connection to the isoxazole-containing prodrugs discussed in the paper. The shared carboxamide functionality and the presence of aromatic rings with halogen and methyl substituents suggest potential similarities in their pharmacological profiles. []
Compound Description: 5-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide (compound 1 in the paper) is a known prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide (compound 2 in the paper). []
Relevance: Similar to 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, this compound shares the core 5-methylisoxazole-4-carboxamide structure with 3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methylisoxazole-4-carboxamide. The main differences lie in the substituent at the 3-position of the isoxazole ring and the lack of a hydroxyl group in the carboxamide side chain. []
Compound Description: [3-(2-Chloro-6-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-benzoic acid is a compound mentioned in a patent describing a series of 1,2,4-oxadiazole benzoic acid derivatives. [] This compound is specifically listed as a possible "Z" substituent within the broader chemical structure claimed in the patent. [] The patent suggests these derivatives possess potential pharmaceutical activity, although specific biological data are not provided. []
Relevance: This compound shares the 5-methylisoxazol-4-yl core structure with 3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methylisoxazole-4-carboxamide, differentiating itself by the presence of a 2-chloro-6-fluorophenyl substituent at the 3-position of the isoxazole ring and a benzoic acid moiety at the 4-position instead of the carboxamide. [] The presence of halogens on the phenyl ring is a common feature in both compounds. []
Compound Description: [3-(2-Chlorophenyl)-5-methyl-isoxazol-4-yl]-benzoic acid is another compound mentioned in the same patent as [3-(2-Chloro-6-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-benzoic acid. [] Similar to its fluorinated counterpart, it serves as a possible "Z" substituent within the broader 1,2,4-oxadiazole benzoic acid derivative structure. [] The patent claims potential pharmaceutical activity for these compounds, without specific biological data. []
Relevance: This compound bears even closer structural resemblance to 3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methylisoxazole-4-carboxamide as it carries the same 2-chlorophenyl substituent at the 3-position of the 5-methylisoxazole ring. [] The primary structural difference lies in the substitution of the carboxamide group with a benzoic acid moiety at the 4-position. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.